molecular formula C11H14Cl2N2 B1471130 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1803590-42-2

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1471130
CAS No.: 1803590-42-2
M. Wt: 245.14 g/mol
InChI Key: UZPQOWKQMXRSHZ-UHFFFAOYSA-N
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Description

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2 and its molecular weight is 245.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . For instance, it can interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural signaling. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are essential for cell signaling and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, leading to cell growth inhibition. Moreover, it can modulate metabolic pathways, resulting in altered cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. For instance, the compound can undergo hydroxylation and conjugation reactions, resulting in metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues. Additionally, it can bind to plasma proteins, which can affect its distribution and bioavailability . The localization of this compound within cells can also influence its activity, as it may preferentially accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis .

Properties

IUPAC Name

2-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPQOWKQMXRSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.